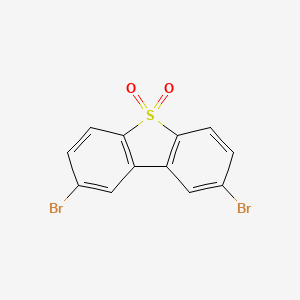

2,8-Dibromodibenzothiophene 5,5-dioxide

Übersicht

Beschreibung

2,8-Dibromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H6Br2O2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions, and the sulfur atom is oxidized to form a sulfone group. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic electronic devices.

Vorbereitungsmethoden

2,8-Dibromodibenzothiophene 5,5-dioxide can be synthesized through a multi-step process. The initial step involves the bromination of dibenzothiophene using bromine in chloroform to yield 2,8-dibromodibenzothiophene . This intermediate is then oxidized using dihydrogen peroxide in acetic acid to produce this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high purity and yield.

Analyse Chemischer Reaktionen

2,8-Dibromodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:

Oxidation: The compound itself is an oxidized form of dibenzothiophene.

Coupling Reactions: The bromine atoms facilitate coupling reactions, making it a useful building block for synthesizing more complex molecules.

Common reagents used in these reactions include palladium catalysts, bromine, and dihydrogen peroxide. The major products formed depend on the specific substitution or coupling reactions performed.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

2,8-Dibromodibenzothiophene 5,5-dioxide serves as a crucial building block in the development of various organic electronic devices:

- Organic Light-Emitting Diodes (OLEDs): It is used to create materials that enhance light emission efficiency.

- Organic Field-Effect Transistors (OFETs): The compound contributes to high hole mobilities in OFETs, achieving mobilities up to 10.1 cm²/V·s .

- Organic Photovoltaics (OPVs): Its derivatives are incorporated into OPV materials to improve energy conversion efficiency.

Perovskite Solar Cells

Recent studies highlight the effectiveness of this compound as an additive in tin-based perovskite solar cells. The compound enhances power conversion efficiency (PCE) up to 14.98% by passivating defects and improving crystal quality . This advancement is pivotal for developing lead-free solar technologies.

Material Science

The compound's unique structural properties make it suitable for creating high-mobility semiconductors and advanced materials used in various applications:

- High-Mobility Semiconductors: Its derivatives are explored for use in next-generation electronic devices due to their excellent charge transport properties.

- Doping Agent: It acts as a doping agent to enhance the electrical properties of polymeric materials used in electronic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its biochemical interactions:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in oxidative stress pathways, suggesting therapeutic applications in diseases related to oxidative damage.

- Cellular Effects: It can induce apoptosis in certain cell types and modulate gene expression through interactions with transcription factors.

Case Studies

Wirkmechanismus

The mechanism of action of 2,8-dibromodibenzothiophene 5,5-dioxide in various applications involves its ability to undergo substitution and coupling reactions, which allows it to form complex structures with desired electronic properties. In perovskite solar cells, for example, it helps to passivate defects and improve the optoelectronic properties of the perovskite films .

Vergleich Mit ähnlichen Verbindungen

2,8-Dibromodibenzothiophene 5,5-dioxide can be compared with other similar compounds such as:

2,8-Dibromodibenzothiophene: Lacks the sulfone group, making it less oxidized and potentially less reactive in certain applications.

Dibenzothiophene Sulfone: Similar in structure but without the bromine atoms, which limits its use in coupling reactions.

3,7-Dibromodibenzothiophene 5,5-dioxide: A regioisomer with bromine atoms at different positions, which may result in different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity, making it valuable for various advanced applications.

Biologische Aktivität

2,8-Dibromodibenzothiophene 5,5-dioxide (DBDT) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores the research findings regarding its biological effects, including anticancer properties, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

Chemical Formula: CHBrOS

Molecular Weight: 328.05 g/mol

IUPAC Name: 2,8-Dibromodibenzothiophene-5,5-dioxide

The compound features bromine substituents and a sulfone group, which may contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that DBDT exhibits significant anticancer activity. A study demonstrated that DBDT induces apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic apoptotic pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Table 1: Effects of DBDT on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 20 | Inhibition of Akt signaling pathway |

| A549 (Lung) | 18 | Activation of caspase-3 and caspase-9 |

Antimicrobial Activity

DBDT has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of DBDT

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Other Pharmacological Effects

In addition to its anticancer and antimicrobial properties, DBDT has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : In a controlled study involving mice with implanted tumors, administration of DBDT resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of DBDT in treating skin infections caused by resistant bacterial strains. Results indicated a marked improvement in infection resolution rates among patients treated with DBDT compared to standard antibiotic therapy.

Eigenschaften

IUPAC Name |

2,8-dibromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGCKZCEDNBNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.